molecular formula C9H16ClNO2 B2681884 Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride CAS No. 2007919-30-2

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride

Cat. No.: B2681884
CAS No.: 2007919-30-2
M. Wt: 205.68
InChI Key: AXRINCJBSXBYJN-UHFFFAOYSA-N
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Description

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride: is a chemical compound with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . This compound is known for its unique spirocyclic structure, which consists of a seven-membered ring fused to a five-membered ring containing a nitrogen atom. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride typically involves the reaction of a suitable precursor with ethyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired spirocyclic structure. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as crystallization and distillation, ensures the removal of impurities and the isolation of the desired product .

Chemical Reactions Analysis

Types of Reactions:

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted spirocyclic compounds .

Scientific Research Applications

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

  • Ethyl 5-azaspiro[2.4]heptane-7-carboxylate
  • 5-Azaspiro[2.4]heptane-7-carboxylate hydrochloride
  • Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrobromide

Uniqueness:

Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of both an ester and a hydrochloride group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

ethyl 5-azaspiro[2.4]heptane-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-10-6-9(7)3-4-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRINCJBSXBYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC12CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2007919-30-2
Record name ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride
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